Telratolimod
概述
描述
替拉托利莫德,也称为 MEDI9197,是一种合成化合物,作为 Toll 样受体 7 和 8 (TLR7/8) 的激动剂。这些受体在先天免疫系统中发挥着至关重要的作用,通过识别病原体相关分子模式并启动免疫反应。替拉托利莫德已显示出在癌症免疫治疗中的巨大潜力,因为它能够刺激免疫系统并增强抗肿瘤活性 .
科学研究应用
替拉托利莫德具有广泛的科学研究应用,包括:
癌症免疫治疗: 替拉托利莫德已显示出显著的抗肿瘤活性,通过刺激免疫系统靶向并摧毁癌细胞。 .
疫苗佐剂: 替拉托利莫德用作疫苗制剂中的佐剂,以增强对抗原的免疫反应.
作用机制
替拉托利莫德通过与抗原呈递细胞 (APC)(如树突状细胞)上的 Toll 样受体 7 和 8 (TLR7/8) 结合并激活而发挥其作用。这种激活导致促炎细胞因子的产生,进而刺激细胞毒性 T 淋巴细胞 (CTL) 和 B 淋巴细胞免疫反应。增强的免疫活性导致肿瘤细胞的破坏和改善的免疫监视 .
类似化合物:
伊米喹莫德: 另一种 TLR7 激动剂,用于治疗某些皮肤癌和病毒感染。
雷西喹莫德: 一种具有类似免疫刺激特性的 TLR7/8 激动剂。
3M-052: 一种 TLR7/8 激动剂,具有与替拉托利莫德相似的强大抗肿瘤活性.
替拉托利莫德的独特性: 替拉托利莫德的独特性在于它对 TLR7 和 TLR8 的双重激活,与仅靶向这些受体之一的化合物相比,这会导致更强大和全面的免疫反应。此外,替拉托利莫德在临床前和临床研究中已显示出令人鼓舞的结果,使其成为癌症免疫治疗和其他治疗领域进一步开发的宝贵候选药物 .
生化分析
Biochemical Properties
Telratolimod plays a crucial role in biochemical reactions by interacting with toll-like receptors 7 and 8. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. Upon binding to TLR7 and TLR8, this compound induces the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), interferon-alpha (IFN-α), and tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells . This interaction enhances the body’s immune response against pathogens and tumors.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and peripheral blood mononuclear cells, this compound induces the production of pro-inflammatory cytokines, which are crucial for initiating immune responses . Additionally, this compound-loaded adipocytes have been shown to recruit and polarize tumor-associated macrophages towards a tumor-suppressive M1 phenotype, thereby enhancing anti-tumor immunity . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to toll-like receptors 7 and 8. This binding triggers a cascade of signaling events that lead to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines . This compound’s ability to activate both TLR7 and TLR8 results in a robust immune response, characterized by the secretion of IFN-α, IL-12, and IFN-γ . These cytokines play a pivotal role in enhancing the body’s defense mechanisms against infections and tumors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can induce sustained immune responses when administered intratumorally, leading to prolonged tumor suppression and enhanced survival in animal models . Rapid distribution into the systemic circulation can result in cytokine release syndromes, highlighting the importance of controlled release formulations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a colon cancer mouse model, low doses of this compound combined with other immunotherapeutic agents have been shown to inhibit tumor growth and prolong survival . Higher doses may lead to adverse effects such as cytokine release syndrome, emphasizing the need for careful dosage optimization in therapeutic applications.
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its hydrophobic long-chain structure, which helps to prolong its release . This property allows for localized immune activation while minimizing systemic exposure. Injectable formulations of this compound have been designed to enhance its retention at the injection site, thereby reducing the risk of systemic cytokine storms and improving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is primarily within endosomal compartments, where toll-like receptors 7 and 8 are located. This localization is essential for its activity, as it allows this compound to effectively bind to these receptors and initiate immune signaling pathways. The compound’s hydrophobic long-chain structure also aids in its retention within these compartments, enhancing its immunostimulatory effects .
准备方法
合成路线和反应条件: 替拉托利莫德是通过一系列化学反应合成的,涉及咪唑并喹啉核的形成。合成通常包括以下步骤:
咪唑并喹啉核的形成: 这是通过涉及适当前体的环化反应实现的。
功能化: 然后用各种取代基对核心结构进行功能化,以增强其活性并提高其对 TLR7/8 的选择性。
工业生产方法: 替拉托利莫德的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
间歇反应: 在大型反应器中进行,精确控制温度、压力和反应时间。
化学反应分析
反应类型: 替拉托利莫德会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢,通常使用氧化剂。
还原: 涉及添加氢气或去除氧气,通常使用还原剂。
取代: 涉及用另一种官能团取代一种官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如氢化锂铝或硼氢化钠。
亲核试剂: 例如胺或硫醇。
亲电试剂: 例如卤代烷烃或酰氯。
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,替拉托利莫德的氧化可能会产生羟基化的衍生物,而取代反应可能会在咪唑并喹啉核中引入各种官能团 .
相似化合物的比较
Imiquimod: Another TLR7 agonist used in the treatment of certain skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with similar immunostimulatory properties.
3M-052: A TLR7/8 agonist with potent antitumor activity, similar to Telratolimod.
Uniqueness of this compound: this compound is unique due to its dual activation of TLR7 and TLR8, which results in a more robust and comprehensive immune response compared to compounds that target only one of these receptors. Additionally, this compound has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development in cancer immunotherapy and other therapeutic areas .
生物活性
Telratolimod, also known as 3M-052, is a synthetic agonist of Toll-like receptors (TLR) 7 and 8, which are pivotal in the activation of innate and adaptive immune responses. This compound has garnered attention for its potential applications in cancer immunotherapy and antiviral therapies due to its ability to modulate immune responses effectively.
This compound activates TLR7 and TLR8, leading to the stimulation of various immune cells, including dendritic cells (DCs), macrophages, and T lymphocytes. The activation of these receptors triggers signaling pathways that result in the production of pro-inflammatory cytokines and type I interferons, which are crucial for enhancing immune responses against tumors and viral infections.
- TLR Signaling Pathway : Upon activation, TLRs recruit adaptor proteins such as MyD88, leading to the activation of NF-κB and IRF7. This results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-12) and interferons that promote Th1 polarization and cytotoxic T cell responses .
Biological Activity in Cancer Therapy
This compound's role in cancer therapy has been investigated extensively. It has been shown to enhance anti-tumor immunity through several mechanisms:
- Cytokine Production : Studies have demonstrated that this compound induces the secretion of pro-inflammatory cytokines such as IL-6 and IL-12p70 in a dose-dependent manner when administered to peripheral blood mononuclear cells (PBMCs) and DCs .
- Tumor Microenvironment Modulation : this compound can be encapsulated within adipocytes to target tumor microenvironments directly. This strategy not only enhances local immune responses but also recruits tumor-associated macrophages (TAMs) to a more tumor-suppressive M1 phenotype, thereby improving CD8 T cell-mediated immune responses .
- Post-Surgical Outcomes : An injectable depot formulation of this compound has shown promise in preventing postoperative tumor recurrence and metastasis by reshaping the tumor microenvironment to favor anti-tumor immunity. This involves recruiting effector CD8 T lymphocytes while polarizing myeloid-derived suppressor cells (MDSCs) towards an antigen-presenting cell phenotype .
Case Studies and Clinical Findings
Several studies have explored the clinical implications of this compound:
- A phase I clinical trial indicated that while this compound effectively mobilized immune responses, it also posed risks for cytokine release syndromes in some patients. Adjustments in formulation aimed to mitigate these adverse effects while maintaining efficacy .
- In a melanoma mouse model, this compound demonstrated significant enhancement of tumor-specific T cell immunity when combined with other therapeutic modalities, indicating its potential as an effective adjuvant in cancer vaccines .
Comparative Efficacy
The following table summarizes key findings regarding this compound compared to other TLR agonists:
TLR Agonist | Mechanism | Applications | Efficacy Results |
---|---|---|---|
This compound (3M-052) | TLR7/8 Agonist | Cancer immunotherapy | Induces IL-6 and IL-12; enhances CD8 T cell responses; prevents tumor recurrence |
Vesatolimod (GS-9620) | TLR7 Agonist | HIV treatment | Induces antiviral responses; potential for HIV cure |
Motolimod (VTX-2337) | TLR8 Agonist | Cancer therapy | Promotes M1 macrophage polarization; enhances immune checkpoint inhibition |
属性
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPWQXEERTRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359993-59-1 | |
Record name | MEDI-9197 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELRATOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: How does Telratolimod exert its antitumor effects?
A: this compound functions as a toll-like receptor type 7 and 8 (TLR7/8) agonist [, ]. Upon administration, it binds to and activates TLR7 and 8, primarily on antigen-presenting cells (APCs) like dendritic cells (DCs) []. This activation triggers a cascade of immune responses, including the production of proinflammatory cytokines and the activation of cytotoxic T lymphocytes (CTLs) and B lymphocytes []. These activated immune cells can then target and destroy tumor cells [].
Q2: Can you elaborate on the role of tumor-associated adipocytes (TAAs) in this compound's mechanism of action?
A: Recent research has explored the use of TAAs as delivery vehicles for this compound []. This strategy involves loading this compound into the lipid droplets of adipocytes []. Upon reaching the tumor microenvironment, tumor cell-triggered lipolysis releases the drug []. This localized delivery enhances the polarization of tumor-associated macrophages (TAMs) towards the tumor-suppressive M1 phenotype []. This shift in TAM polarization, combined with the enhanced immune response driven by this compound, contributes to its antitumor activity [].
Q3: What evidence is there to support this compound's efficacy in preclinical models?
A: In a melanoma model, utilizing TAAs loaded with this compound demonstrated significant advantages []. This approach not only suppressed primary tumor growth but also inhibited the formation of distant metastases []. The study also observed an increase in tumor-suppressive M1 macrophages in both primary and distant tumor sites []. These findings suggest that this compound, particularly when delivered via TAAs, holds promise as a potential cancer immunotherapy agent [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。